4-Piperidinecarboxamide, 4-amino-n-[(3-chlorophenyl)methyl]-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)- 4-Piperidinecarboxamide, 4-amino-n-[(3-chlorophenyl)methyl]-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC17509866
InChI: InChI=1S/C19H21ClN6O/c20-14-3-1-2-13(10-14)11-23-18(27)19(21)5-8-26(9-6-19)17-15-4-7-22-16(15)24-12-25-17/h1-4,7,10,12H,5-6,8-9,11,21H2,(H,23,27)(H,22,24,25)
SMILES:
Molecular Formula: C19H21ClN6O
Molecular Weight: 384.9 g/mol

4-Piperidinecarboxamide, 4-amino-n-[(3-chlorophenyl)methyl]-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)-

CAS No.:

Cat. No.: VC17509866

Molecular Formula: C19H21ClN6O

Molecular Weight: 384.9 g/mol

* For research use only. Not for human or veterinary use.

4-Piperidinecarboxamide, 4-amino-n-[(3-chlorophenyl)methyl]-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)- -

Specification

Molecular Formula C19H21ClN6O
Molecular Weight 384.9 g/mol
IUPAC Name 4-amino-N-[(3-chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide
Standard InChI InChI=1S/C19H21ClN6O/c20-14-3-1-2-13(10-14)11-23-18(27)19(21)5-8-26(9-6-19)17-15-4-7-22-16(15)24-12-25-17/h1-4,7,10,12H,5-6,8-9,11,21H2,(H,23,27)(H,22,24,25)
Standard InChI Key ZAKQHTHXPLCEAC-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1(C(=O)NCC2=CC(=CC=C2)Cl)N)C3=NC=NC4=C3C=CN4

Introduction

Chemical Characterization and Structural Features

Molecular Architecture

The compound’s IUPAC name, 4-amino-N-[(3-chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide, reflects its intricate structure. The molecular formula C₁₉H₂₁ClN₆O (molecular weight: 384.9 g/mol) comprises three distinct regions:

  • A 7H-pyrrolo[2,3-d]pyrimidine bicyclic heteroaromatic system, which facilitates hydrogen bonding with kinase hinge regions .

  • A 4-aminopiperidine-4-carboxamide moiety, providing conformational rigidity and hydrogen-bonding capacity.

  • A 3-chlorobenzyl substituent, enhancing lipophilicity and influencing target engagement.

The canonical SMILES representation, C1CN(CCC1(C(=O)NCC2=CC(=CC=C2)Cl)N)C3=NC=NC4=C3C=CN4, underscores the spatial arrangement critical for biological activity.

Synthesis and Derivative Optimization

Synthetic routes to this compound derive from methodologies developed for analogous pyrrolopyrimidine-based kinase inhibitors. As detailed in , the core structure is assembled through sequential substitutions:

  • Pyrrolo[2,3-d]pyrimidine activation via chlorination at the 4-position.

  • Nucleophilic displacement with 4-amino-4-(substituted)piperidines.

  • Amide coupling to introduce the 3-chlorobenzyl group.

Key intermediates include 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 4-amino-N-(3-chlorobenzyl)piperidine-4-carboxamide. The final step employs coupling reagents such as HATU or EDCI to form the carboxamide bond . Modifications to the benzyl substituent (e.g., halogen position, steric bulk) have been explored to optimize pharmacokinetics, with 3-chloro substitution balancing lipophilicity and metabolic stability .

Physicochemical and Pharmacokinetic Properties

Solubility and Partitioning

The compound’s logP value of 4.297 (predicted) indicates moderate lipophilicity, attributable to the chlorophenyl group . This property facilitates membrane permeability but may limit aqueous solubility (LogSw = -4.46), necessitating formulation strategies for in vivo administration . The polar surface area (46.2 Ų) and single hydrogen bond donor suggest suitability for oral bioavailability, though absorption may be variable .

Metabolic Stability

Pharmacological Activity and Mechanism

Protein Kinase B (PKB/Akt) Inhibition

The compound acts as a competitive ATP-binding site inhibitor of PKB/Akt, a serine/threonine kinase central to PI3K-Akt-mTOR signaling . Inhibitory activity stems from:

  • Hinge region interaction: The pyrrolopyrimidine nitrogen forms hydrogen bonds with backbone amides in the kinase hinge (e.g., Glu234 in PKBβ) .

  • Hydrophobic pocket occupancy: The 3-chlorobenzyl group occupies a pocket adjacent to the ATP site, conferring selectivity over PKA .

In radiometric assays, analogs with this scaffold exhibit IC₅₀ values of 2–10 nM against PKBβ, with >50-fold selectivity versus PKA .

Table 1: Inhibitory Activity of Selected Analogs

CompoundPKBβ IC₅₀ (nM)PKA IC₅₀ (nM)Selectivity (PKA/PKB)
Target Compound3.2320100
CCT128930 5.615728
4-tert-Butyl 12.462050

Cellular and In Vivo Efficacy

In PTEN-deficient cancer cell lines, the compound suppresses phosphorylation of Akt substrates (GSK3β, PRAS40) at 100–300 nM concentrations . Xenograft models demonstrate dose-dependent tumor growth inhibition (70–90% at 50 mg/kg BID) with concomitant biomarker modulation . Oral bioavailability in rodents ranges from 30–60%, a marked improvement over earlier 4-benzylpiperidine analogs .

Research Applications and Future Directions

Oncology Therapeutics

The compound’s profile aligns with efforts to target hyperactivated PI3K-Akt pathways in cancers (e.g., breast, prostate). Co-administration with mTOR inhibitors or chemotherapeutics may enhance efficacy by overcoming compensatory signaling .

Chemical Biology Probes

Selective inhibition of Akt isoforms (Akt1/2/3) enables dissection of their distinct roles in metastasis and apoptosis. The 3-chloro substituent’s meta orientation may favor isoform-specific interactions, warranting crystallographic studies .

Limitations and Optimization Challenges

  • Solubility: Requires prodrug strategies or nanoformulations for clinical translation.

  • Off-target effects: Screening against >400 kinases reveals residual activity against PIM and DAPK3 kinases .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator